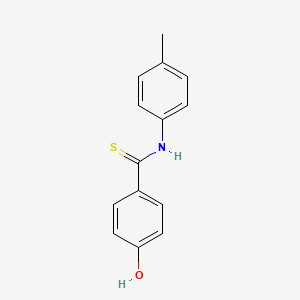![molecular formula C21H26N2O3S2 B5125691 N-{4-[(cyclohexylamino)sulfonyl]phenyl}-2-(ethylthio)benzamide](/img/structure/B5125691.png)
N-{4-[(cyclohexylamino)sulfonyl]phenyl}-2-(ethylthio)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{4-[(cyclohexylamino)sulfonyl]phenyl}-2-(ethylthio)benzamide, also known as ESI-09, is a small molecule inhibitor that has been extensively studied due to its potential therapeutic applications. ESI-09 has been shown to inhibit the activity of a specific type of ion channel, called the TMEM16A channel, which is involved in a variety of physiological processes.
Mechanism of Action
N-{4-[(cyclohexylamino)sulfonyl]phenyl}-2-(ethylthio)benzamide inhibits the activity of the TMEM16A channel by binding to a specific site on the channel protein. The TMEM16A channel is involved in the regulation of ion and water transport across cell membranes, and its activity is important for a variety of physiological processes. By inhibiting the activity of this channel, N-{4-[(cyclohexylamino)sulfonyl]phenyl}-2-(ethylthio)benzamide can affect these physiological processes and potentially have therapeutic effects.
Biochemical and Physiological Effects:
N-{4-[(cyclohexylamino)sulfonyl]phenyl}-2-(ethylthio)benzamide has been shown to have a variety of biochemical and physiological effects, depending on the specific disease or condition being studied. In cystic fibrosis, N-{4-[(cyclohexylamino)sulfonyl]phenyl}-2-(ethylthio)benzamide has been shown to reduce mucus production and improve lung function. In asthma, N-{4-[(cyclohexylamino)sulfonyl]phenyl}-2-(ethylthio)benzamide has been shown to reduce airway smooth muscle contraction and improve lung function. In hypertension, N-{4-[(cyclohexylamino)sulfonyl]phenyl}-2-(ethylthio)benzamide has been shown to reduce blood pressure by relaxing blood vessels. In cancer, N-{4-[(cyclohexylamino)sulfonyl]phenyl}-2-(ethylthio)benzamide has been shown to inhibit the growth and proliferation of cancer cells.
Advantages and Limitations for Lab Experiments
N-{4-[(cyclohexylamino)sulfonyl]phenyl}-2-(ethylthio)benzamide has several advantages for lab experiments, including its high potency and specificity for the TMEM16A channel. However, N-{4-[(cyclohexylamino)sulfonyl]phenyl}-2-(ethylthio)benzamide also has some limitations, including its potential toxicity and the need for further studies to determine its optimal dosage and administration route.
Future Directions
There are several future directions for the study of N-{4-[(cyclohexylamino)sulfonyl]phenyl}-2-(ethylthio)benzamide, including its potential therapeutic applications in other diseases, such as inflammatory bowel disease and chronic obstructive pulmonary disease. Additionally, further studies are needed to determine the optimal dosage and administration route for N-{4-[(cyclohexylamino)sulfonyl]phenyl}-2-(ethylthio)benzamide, as well as its potential side effects and toxicity. Finally, the development of more potent and selective inhibitors of the TMEM16A channel could potentially lead to the development of more effective therapies for a variety of diseases.
Synthesis Methods
The synthesis of N-{4-[(cyclohexylamino)sulfonyl]phenyl}-2-(ethylthio)benzamide involves several steps, including the reaction of 4-nitrobenzenesulfonyl chloride with cyclohexylamine to form N-(4-nitrophenyl)cyclohexylamine. This intermediate is then reacted with ethyl mercaptan to form N-(4-nitrophenyl)-2-(ethylthio)cyclohexylamine. Finally, the nitro group is reduced to an amino group using palladium on carbon and hydrogen gas, resulting in the formation of N-{4-[(cyclohexylamino)sulfonyl]phenyl}-2-(ethylthio)benzamide.
Scientific Research Applications
N-{4-[(cyclohexylamino)sulfonyl]phenyl}-2-(ethylthio)benzamide has been extensively studied for its potential therapeutic applications in various diseases, including cystic fibrosis, asthma, hypertension, and cancer. In cystic fibrosis, N-{4-[(cyclohexylamino)sulfonyl]phenyl}-2-(ethylthio)benzamide has been shown to inhibit the activity of the TMEM16A channel, which is involved in the production of mucus in the lungs. By inhibiting this channel, N-{4-[(cyclohexylamino)sulfonyl]phenyl}-2-(ethylthio)benzamide could potentially reduce mucus production and improve lung function in cystic fibrosis patients. In asthma, N-{4-[(cyclohexylamino)sulfonyl]phenyl}-2-(ethylthio)benzamide has been shown to inhibit airway smooth muscle contraction, which could potentially reduce the symptoms of asthma. In hypertension, N-{4-[(cyclohexylamino)sulfonyl]phenyl}-2-(ethylthio)benzamide has been shown to reduce blood pressure by inhibiting the activity of the TMEM16A channel in blood vessels. In cancer, N-{4-[(cyclohexylamino)sulfonyl]phenyl}-2-(ethylthio)benzamide has been shown to inhibit the growth and proliferation of cancer cells by inhibiting the activity of the TMEM16A channel.
properties
IUPAC Name |
N-[4-(cyclohexylsulfamoyl)phenyl]-2-ethylsulfanylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O3S2/c1-2-27-20-11-7-6-10-19(20)21(24)22-16-12-14-18(15-13-16)28(25,26)23-17-8-4-3-5-9-17/h6-7,10-15,17,23H,2-5,8-9H2,1H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHJBLYGAOKWSSX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(cyclohexylsulfamoyl)phenyl]-2-(ethylsulfanyl)benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(3-anilino-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]benzoic acid](/img/structure/B5125614.png)
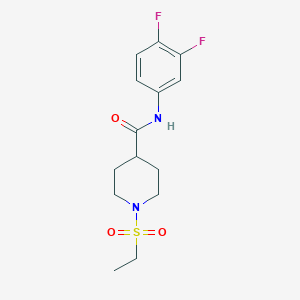
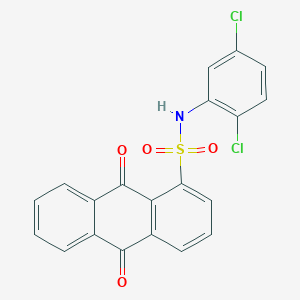

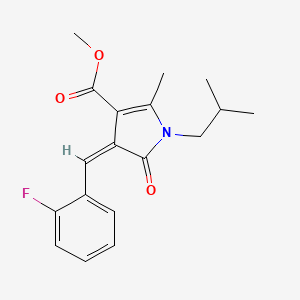
![N-[2-(2-tert-butyl-1H-imidazo[1,2-a]benzimidazol-1-yl)ethyl]cyclohexanamine dihydrochloride](/img/structure/B5125653.png)
![1-{4-[(4-nitro-2,1,3-benzoxadiazol-5-yl)amino]phenyl}ethanone](/img/structure/B5125657.png)
![1-benzyl-4-{[1-(2-fluorobenzyl)-2-(methylsulfonyl)-1H-imidazol-5-yl]methyl}piperazine](/img/structure/B5125660.png)
![11-(4-chloro-3-nitrophenyl)-3-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5125662.png)
![7-[3-(1H-pyrazol-3-yl)phenyl]-1,2,3,4-tetrahydroisoquinoline trifluoroacetate](/img/structure/B5125670.png)
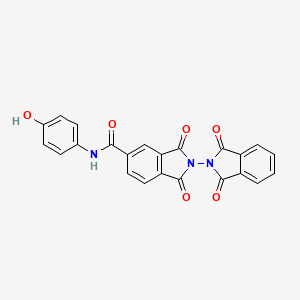
![N~2~-(4-isopropylphenyl)-N~1~-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5125689.png)

